Toluene-D8

Vue d'ensemble

Description

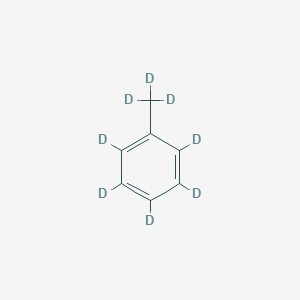

Toluene-D8 (C₇D₈, CAS 2037-26-5) is a fully deuterated analog of toluene, where all eight hydrogen atoms are replaced by deuterium. It is a colorless liquid with a molecular weight of 100.19 g/mol, a boiling point of 110°C, and a density of 0.94 g/cm³ . Its high isotopic purity (≥99.5% deuterium) makes it indispensable in nuclear magnetic resonance (NMR) spectroscopy, where it serves as a solvent to minimize interference from proton signals . Additionally, this compound is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) due to its near-identical chemical behavior to non-deuterated toluene, except for slight differences in retention times and mass spectral signatures .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Toluene-D8 involves the deuteration of toluene. One common method includes the halogen-deuterium exchange reaction. The process begins with the addition of penta-halogenated toluenes into a solvent to prepare a clear solution. This solution is then transferred into an autoclave, where a deuteration reagent is slowly added under nitrogen protection. A catalyst is introduced to obtain a mixed solution, which is then filtered. Deionized water is added dropwise to obtain a filtrate, followed by the addition of heavy water, another catalyst, and zeolite. The final product is obtained by fractionating the solution and collecting the fraction at 110°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of catalysts and deuterated reagents is optimized to reduce production costs and increase the deuteration rate. The process ensures high isotopic purity and minimizes the use of expensive deuterated reagents .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming deuterated benzyl alcohol, benzaldehyde, and benzoic acid.

Reduction: Reduction reactions can convert this compound to deuterated methylcyclohexane.

Substitution: Electrophilic aromatic substitution reactions can occur, where deuterium atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: Deuterated benzyl alcohol, benzaldehyde, benzoic acid.

Reduction: Deuterated methylcyclohexane.

Substitution: Various deuterated aromatic compounds depending on the substituent introduced.

Applications De Recherche Scientifique

NMR Spectroscopy

Toluene-D8 is predominantly used as a solvent in NMR spectroscopy. Its advantages include:

- Reduced Background Signals : The absence of hydrogen atoms prevents overlapping signals, enhancing the clarity of spectra.

- Temperature Dependence Studies : Spin-lattice relaxation times (T1) and viscosity have been measured across a temperature range from -35 to 200°C, aiding in the understanding of molecular dynamics .

Biological Studies

In biological research, this compound serves as a valuable tool for studying biomolecular interactions:

- Protein Folding and Enzyme Mechanisms : Its use in NMR allows researchers to observe the dynamics of proteins and their interactions with other biomolecules, providing insights into biological processes .

Pharmaceutical Analysis

This compound plays a critical role in pharmaceutical research:

- Metabolite Analysis : It assists in studying the metabolic pathways of drugs, helping to identify how pharmaceuticals are processed within biological systems .

Environmental Research

Recent studies have highlighted this compound's utility in environmental science:

- Bioremediation Studies : Deuterated toluene has been used as a tracer in bioremediation efforts to monitor the degradation of BTEX compounds (benzene, toluene, ethylbenzene, xylene) in contaminated groundwater . This application demonstrates its effectiveness in tracking chemical transformations in subsurface environments.

Material Characterization

This compound is employed in industrial applications for characterizing materials:

- Polymer Analysis : It aids in the characterization of polymers and other materials, contributing to the development of new substances with specific properties .

Data Table: Key Properties and Applications

| Property/Application | Description |

|---|---|

| Chemical Structure | C7D8 (Perdeuterotoluene) |

| Solvent for NMR | Reduces background signals for clearer spectra |

| Temperature Range | T1 and viscosity measured from -35°C to 200°C |

| Biological Research | Studies protein dynamics and biomolecular interactions |

| Pharmaceutical Analysis | Analyzes drug metabolism and pharmacokinetics |

| Environmental Monitoring | Used as a tracer for monitoring BTEX degradation |

| Material Characterization | Assists in polymer and material analysis |

Pharmacokinetic Studies

A study investigated the pharmacokinetics of this compound compared to non-deuterated toluene (d0-toluene). Subjects inhaled both compounds, and their washout kinetics were analyzed over four days. The results indicated that this compound could serve as a reliable probe for studying the kinetics of d0-toluene, highlighting its potential for precise dose estimation in toxicology studies .

In Situ Bioremediation

Field tests using this compound demonstrated its effectiveness in detecting anaerobic transformations of BTEX compounds within contaminated aquifers. The study showed that deuterated compounds could be monitored effectively, providing insights into bioremediation processes .

Mécanisme D'action

Toluene-D8 exerts its effects primarily as a solvent in NMR spectroscopy. The deuterium atoms in this compound do not produce significant signals in proton NMR, allowing for clearer observation of the sample’s hydrogen atoms. This property makes it invaluable for studying molecular structures, interactions, and dynamics. The molecular targets and pathways involved are primarily related to the sample being analyzed rather than this compound itself .

Comparaison Avec Des Composés Similaires

Structural and Isotopic Variations

Table 1: Key Properties of Deuterated Aromatic Compounds

Table 2: Solvent Impact on Reaction Outcomes in Asymmetric Cyclization

| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 1 | This compound | 50 | 65 | -- |

| 2 | This compound | 75 | 93 | 89 |

| 3 | THF-d8 | 50 | 74 | 91 |

This compound enhances reaction yields at higher temperatures (93% at 75°C), whereas THF-d8 achieves superior enantioselectivity (91% ee at 50°C). This divergence highlights solvent-specific effects on transition states and stabilization of intermediates.

Commercial Availability

This compound is available in multiple grades, including "NMR-grade" (99.5% D, ¥20,000 JPY) and "analytical standard" solutions (2000 µg/mL in methanol, €0.00–16,000). In contrast, partially deuterated analogs like Toluene-α,α,α-d3 are less common and costlier (¥20,900 JPY).

Activité Biologique

Toluene-D8, a deuterated form of toluene, has garnered attention in various fields, particularly in pharmacology, environmental science, and analytical chemistry. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound (C₇D₈) is a fully deuterated aromatic hydrocarbon derived from toluene. Its unique isotopic composition allows it to be used as an internal standard in analytical chemistry and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of deuterium alters the physical and chemical properties of the compound, influencing its biological interactions.

Pharmacological Implications

Deuterated compounds like this compound are increasingly utilized in drug development due to their altered pharmacokinetic profiles. Research indicates that deuteration can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of drugs while retaining their therapeutic efficacy. This is particularly relevant in the pharmaceutical industry where this compound is considered for synthesizing new drugs with improved safety profiles .

A study highlighted the role of deuterated compounds in modifying toxicological properties while maintaining efficacy. The kinetic isotope effect associated with deuterated compounds can lead to slower metabolic rates, which may reduce toxicity .

Case Study: Toxicological Analysis

A notable case study involved a fatal incident related to the ingestion of paint thinners containing this compound. The analysis utilized this compound as an internal standard to quantify various volatile organic compounds in biological tissues. Results indicated significant concentrations of this compound in lipid-rich tissues such as the liver and kidneys, demonstrating its affinity for these organs due to their lipophilic nature .

Table 1: Concentration of this compound in Biological Samples

| Tissue Type | Concentration (ppb) |

|---|---|

| Liver | 600 |

| Kidney | 300 |

| Blood | 50 |

| Gastric Content | 2000 |

NMR Spectroscopy

This compound serves as an essential solvent in NMR spectroscopy due to its unique properties. It provides a non-protonic environment that minimizes interference from hydrogen signals, allowing for clearer spectral analysis. Studies have shown that this compound can effectively dissolve various organic compounds while providing reliable chemical shift data .

Table 2: NMR Properties of this compound

| Property | Value |

|---|---|

| Spin-lattice relaxation time (T1) | Variable (-35°C to 200°C) |

| Viscosity | Measured at different temperatures |

| Density | Measured at different temperatures |

Bioremediation Studies

Research has explored the use of deuterated surrogates like this compound in bioremediation processes for BTEX-contaminated groundwater. In situ transformation studies demonstrated that this compound could serve as a tracer to assess anaerobic degradation pathways in contaminated aquifers . This application highlights its utility not only in analytical contexts but also in environmental remediation efforts.

Analyse Des Réactions Chimiques

Reaction Thermochemistry with Deuterated Benzyl Anion

Toluene-D₈ participates in gas-phase ion-molecule reactions, as demonstrated by studies using mass spectrometry. A key reaction involves the deuterated benzyl anion (C₇D₇⁻) and deuterium cation (D⁺):

| Thermodynamic Parameter | Value (kJ/mol) | Method | Reference |

|---|---|---|---|

| ΔᵣH° (Enthalpy Change) | 1616.9 ± 2.8 | G+TS | |

| ΔᵣG° (Free Energy Change) | 1578.2 ± 1.3 | IMRE |

This reaction highlights the stability of the C–D bond in toluene-D₈ compared to its protiated counterpart, with precise thermochemical data derived from guided ion-beam techniques .

Catalytic Hydrogenation to Methylcyclohexane-D₁₄

Neutron diffraction studies have elucidated the hydrogenation kinetics of toluene-D₈ over silica-supported palladium catalysts under deuterium gas (D₂) :

\text{C}_7\text{D}_8+3\text{D}_2\rightarrow \text{C}_7\text{D}_{14}\(\text{Methylcyclohexane D}_{14})

Key Findings:

-

Reaction Rate : The hydrogenation follows pseudo-first-order kinetics, with a rate constant of at 150 mbar D₂ and 25°C.

-

Activation Energy : Higher activation energy () for toluene-D₈ () compared to protiated toluene () indicates a kinetic isotope effect (KIE ≈ 1.15) .

-

Structural Evidence : Neutron radial distribution functions (RDFs) confirm the loss of aromatic C=C bonds (1.34 Å) and formation of aliphatic C–C bonds (1.54 Å) in the product .

Kinetic Isotope Effect (KIE) in Hydrogenation

The KIE arises from differences in zero-point energy between C–H and C–D bonds. Comparative data for toluene-D₈ and toluene-H₈ hydrogenation:

| Parameter | Toluene-D₈ | Toluene-H₈ |

|---|---|---|

| Activation Energy | 44.2 kJ/mol | 38.5 kJ/mol |

| Reaction Half-Life | 33.0 min | 27.5 min |

| Contrast Factor | 3.47 × 10⁻⁶ Å⁻² | 2.52 × 10⁻⁶ Å⁻² |

The slower reaction kinetics of toluene-D₈ are attributed to stronger C–D bonds, requiring higher energy for cleavage .

Deuterium Exchange Reactions

While not directly documented in the provided sources, toluene-D₈’s structure suggests potential participation in:

-

Electrophilic aromatic substitution (e.g., deuteration reversibility under acidic conditions).

-

Radical-mediated reactions , where C–D bonds exhibit greater resistance to homolytic cleavage compared to C–H bonds.

Q & A

Basic Research Questions

Q. What are the primary applications of Toluene-D8 in NMR spectroscopy, and how does its deuteration enhance spectral resolution?

this compound is a deuterated solvent widely used in NMR spectroscopy to eliminate interference from proton signals in the solvent. The substitution of hydrogen with deuterium (²H) reduces the solvent's proton background, improving signal clarity for analytes. This is critical for observing weak proton signals in organic compounds, particularly in aromatic systems where overlapping peaks are common. Deuterated solvents also enable lock stabilization in NMR spectrometers .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

this compound requires adherence to standard volatile organic compound (VOC) safety measures, including use in a fume hood, proper PPE (gloves, lab coat, goggles), and storage in airtight containers away from ignition sources. Its flammability and potential chronic aquatic toxicity necessitate compliance with institutional SOPs for solvent handling and waste disposal .

Q. How do the physical properties of this compound (e.g., density, molecular weight) affect experimental design?

With a density of 0.943 g/mL (25°C) and molecular weight of 100.19 g/mol, this compound’s higher mass compared to non-deuterated toluene (92.14 g/mol) influences solvent layering in biphasic systems and diffusion rates in kinetic studies. Researchers must account for these properties when calibrating instruments or interpreting data from techniques like gravimetry or chromatography .

Advanced Research Questions

Q. How does this compound optimize contrast matching in Small Angle Neutron Scattering (SANS) studies of polymer systems?

In SANS, this compound’s deuterated structure provides a neutron scattering length density distinct from hydrogenated polymers, enabling contrast matching to isolate specific components in multi-phase systems. For example, in polymer blends, deuterating the solvent allows selective observation of one polymer phase while masking the other, critical for studying micelle formation or phase separation .

Q. What methodological considerations are critical when using this compound in host-guest binding studies via NMR titration?

Key considerations include:

- Solvent Purity : Ensure isotopic purity (≥99.6% D) to avoid residual proton signals interfering with analyte peaks.

- Concentration Range : Optimize host and guest concentrations to maintain solubility while avoiding signal saturation (e.g., [host] = 240 mM, [guest] = 2.5 mM as in Figure 6.8 of Keizer et al.).

- Temperature Control : Maintain consistent temperature (e.g., 25°C) to prevent solvent evaporation and signal drift .

Q. How can researchers resolve contradictions in NMR data caused by solvent-induced chemical shift variations?

this compound’s aromatic ring current effects can perturb chemical shifts in analytes, particularly in π-π interacting systems. To mitigate this:

- Reference Standards : Use internal standards (e.g., TMS) for chemical shift calibration.

- Solvent Comparison : Cross-validate results with alternative deuterated solvents (e.g., CDCl₃) to isolate solvent-specific effects.

- Computational Modeling : Employ DFT calculations to predict solvent-induced shifts and validate experimental observations .

Q. What are the implications of isotopic impurity in this compound for quantitative metabolic tracing studies?

Contamination with non-deuterated toluene (even at 0.4%) can lead to false signals in metabolic flux analysis. Researchers should:

- Validate Purity : Use mass spectrometry or ¹H NMR to confirm isotopic composition.

- Control Experiments : Include blanks with non-deuterated solvent to identify background contributions.

- Statistical Thresholds : Apply error margins in data interpretation to account for residual protons .

Q. Methodological Guidance

Q. How should researchers document and archive large NMR datasets generated using this compound?

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Raw Data : Store FID files in repositories like Zenodo or institutional databases.

- Processed Data : Include peak assignments, integration values, and solvent suppression parameters in appendices.

- Metadata : Note solvent batch number, spectrometer frequency, and temperature conditions to ensure reproducibility .

Q. What strategies can minimize solvent peak interference in heteronuclear NMR experiments (e.g., ¹³C, ¹⁵N) with this compound?

- Pulse Sequences : Use inverse-detection methods (e.g., HSQC, HMBC) with deuterium decoupling.

- Spectral Editing : Apply gradient-based suppression to eliminate residual solvent signals.

- Dynamic Range Adjustment : Optimize receiver gain to prevent saturation from the solvent’s ¹³C signals .

Q. How does this compound compare to other deuterated solvents (e.g., DMSO-d6, CDCl₃) in stabilizing supramolecular complexes?

this compound’s low polarity and lack of hydrogen-bonding capacity make it ideal for studying hydrophobic interactions (e.g., π-stacking in host-guest systems). In contrast, DMSO-d6 may disrupt non-covalent interactions due to its high polarity and H-bond acceptor strength. Solvent choice should align with the analyte’s solubility and interaction mechanisms .

Propriétés

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVVABEGXRONW-JGUCLWPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074301 | |

| Record name | Toluene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; [Sigma-Aldrich MSDS] | |

| Record name | Toluene-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

21.8 [mmHg] | |

| Record name | Toluene-d8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13667 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2037-26-5 | |

| Record name | Toluene-d8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H8)Toluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2H8)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.